molecular formula C6H4ClFN2O B12990118 4-Chloro-5-fluoropicolinamide

4-Chloro-5-fluoropicolinamide

Cat. No.: B12990118
M. Wt: 174.56 g/mol
InChI Key: YXCAYTVTDJCSAD-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropicolinamide is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, specifically at the 4 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoropicolinamide typically involves the introduction of chlorine and fluorine atoms into a pyridine ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution at the 4 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoropicolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

4-Chloro-5-fluoropicolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoropicolinamide involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

4-Chloro-5-fluoropicolinamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H4ClFN2O

Molecular Weight

174.56 g/mol

IUPAC Name

4-chloro-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C6H4ClFN2O/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H,(H2,9,11)

InChI Key

YXCAYTVTDJCSAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)N)F)Cl

Origin of Product

United States

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